Allyl-d5 alcohol

描述

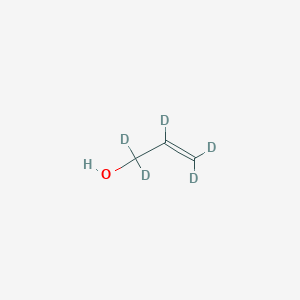

Allyl-d5 alcohol (CAS: 102910-30-5) is a deuterated variant of allyl alcohol, where five hydrogen atoms are replaced with deuterium isotopes. Its molecular formula is C3HD5O, with a molecular weight of 63.11 g/mol . This compound is primarily utilized as a stable isotope-labeled reference material in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and reaction mechanism elucidation due to its isotopic purity (98 atom % D) . Key physical properties include a density of 0.926 g/mL at 25°C, a boiling point of 96–98°C, and a flash point of 22°C, indicating flammability similar to non-deuterated allyl alcohol .

准备方法

Synthetic Routes and Reaction Conditions

1,1,2,3,3-Pentadeuterioprop-2-en-1-ol can be synthesized through the deuteration of allyl alcohol. One common method involves the use of deuterated reagents such as deuterium gas or deuterated water in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of 1,1,2,3,3-Pentadeuterioprop-2-en-1-ol involves large-scale deuteration processes. These processes often utilize continuous flow reactors to achieve high yields and purity. The use of deuterated solvents and catalysts is essential to maintain the deuterium content in the final product .

化学反应分析

Types of Reactions

1,1,2,3,3-Pentadeuterioprop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form deuterated aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into deuterated alkanes or alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

Oxidation: Deuterated aldehydes and carboxylic acids.

Reduction: Deuterated alkanes and alcohols.

Substitution: Deuterated halides and amines.

科学研究应用

Chemical Research Applications

Isotope Tracing in Reaction Mechanisms

Allyl-d5 alcohol is frequently used as a tracer in chemical reactions to study isotope effects. The incorporation of deuterium allows researchers to track reaction pathways and mechanisms more accurately. For instance, studies have demonstrated that the kinetic isotope effect can provide insights into the transition states of reactions involving allylic alcohols.

Catalytic Reactions

Recent research has highlighted the use of this compound in catalytic processes. For example, rhodium(III) catalysis has been employed for C-H activation reactions involving allyl alcohols, leading to the synthesis of valuable functional compounds such as N-nitroso ortho β-aryl aldehydes and ketones . This method showcases the versatility of this compound in facilitating complex organic transformations.

Biological Applications

Metabolic Studies

In biological research, this compound is utilized to investigate metabolic pathways. Deuterated compounds can help elucidate the role of hydrogen atoms in metabolic processes. For example, studies have employed this compound to trace metabolic fates in various biological systems, providing insights into enzyme mechanisms and substrate interactions.

Pharmacokinetics

this compound is being explored for its potential in drug development. The incorporation of deuterium can enhance the pharmacokinetic properties of pharmaceuticals by improving their stability and bioavailability. Research is ongoing to assess how deuterated compounds can lead to more effective drug formulations.

Industrial Applications

Production of Deuterated Solvents

In industrial chemistry, this compound serves as a precursor for synthesizing deuterated solvents and reagents. These deuterated materials are essential for NMR spectroscopy and other analytical techniques that require high precision .

Synthesis of Deuterated Compounds

this compound is also involved in the synthesis of various deuterated organic compounds. It can undergo oxidation to produce deuterated aldehydes and carboxylic acids or reduction to yield deuterated alkanes and alcohols. This versatility makes it a valuable resource in both academic and industrial laboratories.

Case Study 1: Kinetic Isotope Effect Studies

Research conducted on the kinetic isotope effects using this compound has revealed significant differences in reaction rates compared to its non-deuterated counterpart. This study provided critical insights into the transition states involved in allylic substitution reactions.

Case Study 2: Rhodium-Catalyzed Reactions

A study published in Frontiers in Chemistry demonstrated the successful application of this compound in rhodium-catalyzed oxidative coupling reactions. The use of this compound allowed for high functional group tolerance and efficient synthesis of desired products with minimal catalyst loading .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Outcomes |

|---|---|---|

| Chemical Research | Isotope tracing | Insights into reaction mechanisms via kinetic isotope effects |

| Biological Research | Metabolic studies | Understanding hydrogen atom roles in metabolism |

| Drug Development | Pharmacokinetic enhancement | Improved stability and bioavailability |

| Industrial Chemistry | Synthesis of deuterated solvents | Essential for analytical techniques like NMR |

| Synthetic Chemistry | Production of deuterated compounds | Versatile precursor for various organic transformations |

作用机制

The mechanism of action of 1,1,2,3,3-Pentadeuterioprop-2-en-1-ol involves the interaction of deuterium atoms with molecular targets. Deuterium’s higher mass compared to hydrogen results in altered vibrational frequencies, which can affect reaction rates and pathways. This isotope effect is crucial in studying reaction mechanisms and developing deuterated drugs with improved stability and efficacy .

相似化合物的比较

Comparison with Structurally Similar Compounds

Allyl Alcohol (Non-Deuterated)

Molecular Formula : C3H6O

CAS : 107-18-6

Molecular Weight : 58.08 g/mol

Key Differences :

- Isotopic Composition: Allyl-d5 contains five deuterium atoms, reducing its molar mass difference compared to non-deuterated allyl alcohol (63.11 vs. 58.08 g/mol) .

- Applications: Non-deuterated allyl alcohol is widely used in industrial synthesis (e.g., resins, plasticizers), while Allyl-d5 is restricted to research applications like isotopic tracing .

- Reactivity : Both compounds undergo nucleophilic substitution and oxidation, but deuterium substitution in Allyl-d5 alters reaction kinetics slightly due to the kinetic isotope effect .

Allyl Acetate

Molecular Formula : C5H8O2

CAS : 591-87-7

Molecular Weight : 100.12 g/mol

Key Differences :

- Functional Group : Allyl acetate is an ester, whereas Allyl-d5 alcohol is a primary alcohol. This distinction makes allyl acetate more volatile and less polar.

- Reactivity : Allyl acetate participates in transesterification and polymerization reactions, while this compound is used in deuterium-labeled synthesis .

- Applications : Allyl acetate serves as a precursor for plastics, contrasting with Allyl-d5’s role in analytical chemistry .

Allyl Bromide

Molecular Formula : C3H5Br

CAS : 106-95-6

Molecular Weight : 120.98 g/mol

Key Differences :

- Reactivity : Allyl bromide is highly reactive in alkylation and Grignard reactions due to the bromide leaving group, unlike this compound, which lacks such leaving-group aptitude .

- Hazards : Allyl bromide is more toxic (R23/24/25) compared to this compound (R50: toxic to aquatic life) .

Comparison with Functionally Similar Compounds

Propylene Oxide

Molecular Formula : C3H6O

CAS : 75-56-9

Molecular Weight : 58.08 g/mol

Key Differences :

- Structure : Propylene oxide is an epoxide, enabling ring-opening reactions, while this compound participates in allylation and oxidation .

- Industrial Use: Propylene oxide is a monomer for polyurethanes, whereas Allyl-d5 is a non-industrial tracer .

Propargyl Alcohol

Molecular Formula : C3H4O

CAS : 107-19-7

Molecular Weight : 56.06 g/mol

Key Differences :

- Acidity : The triple bond in propargyl alcohol increases acidity (pKa ~14) compared to this compound (pKa ~15.5), making it more reactive in deprotonation reactions .

- Applications : Propargyl alcohol is used in corrosion inhibition, unlike Allyl-d5’s analytical applications .

Comparative Data Table

生物活性

Allyl-d5 alcohol, also known as deuterated allyl alcohol, is a compound that has garnered attention in various fields of biological and chemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its metabolic pathways, toxicity, and applications in research.

This compound is a deuterated form of allyl alcohol, characterized by the presence of five deuterium atoms. Its molecular formula is , and it possesses similar reactivity to its non-deuterated counterpart. The presence of deuterium allows for enhanced tracking in metabolic studies and provides insights into reaction mechanisms.

Biological Activity

1. Metabolism and Toxicity

Research indicates that this compound undergoes metabolic processes similar to those of allyl alcohol. In studies involving rodents, allyl alcohol was administered in varying doses, revealing significant effects on liver function and enzyme activity. For instance, decreased alkaline phosphatase activity was noted in studies where rats were exposed to allyl alcohol .

The toxicity profile of this compound suggests that it can cause irritation upon contact with skin or eyes and may lead to more severe systemic effects when ingested or inhaled. Its classification as a toxic compound necessitates careful handling in laboratory settings .

2. Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Enzyme Activity : A study conducted on Nicotiana plumbaginifolia cells demonstrated that exposure to allyl alcohol resulted in altered alcohol dehydrogenase (ADH) activity. Cells selected for tolerance to allyl alcohol exhibited a significant reduction in ADH activity compared to wild-type strains, suggesting a potential mechanism for cellular adaptation to toxic compounds .

- Toxicological Assessment : In a comparative toxicity study involving F344/N rats and B6C3F1 mice, allyl alcohol was administered via gavage over 14 weeks. Results indicated that while most subjects survived the exposure, significant alterations in liver weight and estrous cycles were observed at higher doses .

Data Tables

The following table summarizes key findings from toxicological studies involving this compound:

| Study Reference | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Rats | 6 | Decreased ADH activity | |

| Rats | 25 | Increased liver weight | |

| Mice | 12 | Altered estrous cycle | |

| Various | Varies | Skin and eye irritation |

Research Findings

The biological activity of this compound has been explored through various methodologies:

- Genetic Toxicology : Studies using Salmonella typhimurium and Drosophila melanogaster have assessed the mutagenic potential of allyl compounds, including this compound. The results indicated varying degrees of genetic toxicity depending on the concentration used .

- Metabolic Pathways : Research has shown that allyl compounds can interact with glutathione in the liver, leading to the formation of mercapturic acids which are excreted through urine. This pathway suggests both detoxification mechanisms and implications for dietary exposure assessments.

常见问题

Basic Research Questions

Q. How is Allyl-d5 alcohol synthesized for isotopic labeling studies, and what are the key quality control steps?

this compound is typically synthesized via deuteration of allyl alcohol using deuterated reagents (e.g., D₂O or deuterium gas) in the presence of catalysts like palladium or platinum . A critical step involves ensuring complete deuteration at the specified positions (1,1,2,3,3-pentadeutero configuration). Quality control includes nuclear magnetic resonance (NMR) spectroscopy to verify isotopic enrichment (e.g., absence of protio peaks in ¹H-NMR) and gas chromatography-mass spectrometry (GC-MS) to confirm molecular integrity .

Q. What analytical techniques are essential for characterizing this compound purity and isotopic enrichment?

Researchers should employ:

- ¹H/²H-NMR : To confirm deuterium incorporation at specific positions and quantify isotopic purity (e.g., 98 atom % D) .

- High-resolution mass spectrometry (HR-MS) : To validate molecular formula (C₃HD₅O) and rule out impurities .

- Infrared (IR) spectroscopy : To identify functional groups (e.g., -OH stretching at ~3300 cm⁻¹) and compare spectral shifts caused by deuteration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound shares hazards with its non-deuterated analog, including flammability and toxicity. Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Disposal : Follow hazardous waste guidelines (e.g., R50: toxic to aquatic life) by neutralizing with alkaline solutions before disposal .

Advanced Research Questions

Q. How does deuterium substitution in this compound alter its metabolic pathways compared to non-deuterated allyl alcohol?

Allyl alcohol is metabolized by alcohol dehydrogenase (ADH) to acrolein, a hepatotoxin. In this compound, deuterium at the α-carbon slows ADH-mediated oxidation due to the kinetic isotope effect (KIE), reducing acrolein formation and subsequent hepatotoxicity. This was demonstrated in ADH-positive deermice, where deuterated analogs caused less periportal liver necrosis . Researchers must account for metabolic rate differences when extrapolating results from deuterated to non-deuterated systems .

Q. What experimental design considerations are necessary when studying kinetic isotope effects (KIEs) with this compound?

- Control experiments : Compare reaction rates of deuterated vs. non-deuterated allyl alcohol under identical conditions (e.g., pH, temperature) .

- Isotopic purity : Ensure ≥98% deuterium enrichment to minimize protio contamination, which can skew KIE measurements .

- Mechanistic probes : Use techniques like isotopic tracing (e.g., ²H-NMR) to track deuterium transfer in reaction intermediates .

Q. How can researchers resolve discrepancies in metabolic data between deuterated and non-deuterated allyl alcohol in hepatotoxicity models?

Contradictions may arise from variations in ADH activity across species or tissues. To address this:

- Enzyme assays : Quantify ADH activity in vitro before in vivo studies .

- Dose adjustments : Compensate for reduced metabolic rates in deuterated systems by adjusting dosage (e.g., higher doses may be needed to observe comparable toxicity) .

- Multi-omics integration : Pair metabolomics with proteomics to identify compensatory pathways activated in deuterated models .

Q. What are the best practices for integrating this compound into hydrogen/deuterium (H/D) exchange studies in reaction mechanisms?

- Time-resolved analysis : Use quench-flow techniques to capture short-lived intermediates during H/D exchange .

- Computational modeling : Combine density functional theory (DFT) with experimental data to predict deuterium migration pathways .

- Cross-validation : Confirm results with complementary techniques (e.g., isotopic labeling in tandem with kinetic profiling) .

属性

IUPAC Name |

1,1,2,3,3-pentadeuterioprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2/i1D2,2D,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXROGKLTLUQVRX-RHPBTXKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583749 | |

| Record name | (~2~H_5_)Prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102910-30-5 | |

| Record name | (~2~H_5_)Prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102910-30-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。